Perfluoro-2-pentanone: A Comprehensive Technical Guide for Scientific Professionals
Perfluoro-2-pentanone: A Comprehensive Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of perfluoro-2-pentanone, a fluorinated ketone with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, spectroscopic signature, synthesis, and key applications, with a focus on the scientific principles underpinning its utility.
Introduction: Unveiling a Unique Fluorinated Ketone
Perfluoro-2-pentanone, more formally known by its IUPAC name 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one, is a fully fluorinated analog of ethyl isopropyl ketone.[1] Its unique properties, stemming from the high electronegativity and stability of the numerous carbon-fluorine bonds, have positioned it as a critical component in various advanced applications. This guide will provide a comprehensive overview of its chemical identity, synthesis, and characteristic properties, offering valuable insights for its application in scientific endeavors.
Chemical Structure and Molecular Properties
The fundamental characteristics of a molecule are dictated by its structure. Perfluoro-2-pentanone possesses a branched, perfluorinated carbon backbone with a central ketone functional group.
Molecular Formula: C₆F₁₂O[1][2][3][4][5][6]
Molecular Weight: 316.04 g/mol [1][3][4][5][6][7]
Structural Formula: CF₃CF₂C(=O)CF(CF₃)₂[1]
CAS Number: 756-13-8[1][2][3][4]
The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity and physical properties of the ketone.
Visualization of the Chemical Structure
To provide a clear representation of its molecular architecture, the following diagram illustrates the chemical structure of perfluoro-2-pentanone.
Caption: Chemical structure of perfluoro-2-pentanone.
Physicochemical Properties
The extensive fluorination of the carbon skeleton imparts a unique set of physical and chemical properties to perfluoro-2-pentanone, which are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][3][5] |
| Odor | Nearly odorless | [1] |
| Density | 1.610 kg/m ³ (1.61 g/cm³) | [1][3] |
| Melting Point | -108 °C | [1][3] |
| Boiling Point | 49 °C | [1][3][8] |
| Vapor Pressure | 40.4 kPa @ 25 °C | [1] |
| Water Solubility | 24-332.6 mg/L at 25°C | [3] |
| Solubility | Soluble in chloroform, sparingly soluble in methanol | [3] |
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. This section provides an overview of the expected spectroscopic data for perfluoro-2-pentanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and fluorine environments within the molecule.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for this compound. Due to the various distinct fluorine environments, a complex spectrum with multiple signals is expected. The chemical shifts are typically referenced to CFCl₃.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the different fluorinated carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum of perfluoro-2-pentanone is dominated by a strong absorption band characteristic of the C=O stretching vibration in a ketone, typically found in the region of 1700-1800 cm⁻¹. Additionally, intense absorptions corresponding to C-F bond stretching will be prominent in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), perfluoro-2-pentanone will fragment in a predictable manner, with common fragments including [CF₃]⁺, [C₂F₅]⁺, and other fluorinated alkyl chains.
Synthesis of Perfluoro-2-pentanone
The industrial synthesis of perfluoro-2-pentanone is a critical aspect of its commercial availability. Two primary synthetic routes have been reported:
-
Reaction of Pentafluoropropionyl Fluoride and Hexafluoropropylene: This is considered a feasible method for actual production.
-
Rearrangement of Perfluoro-2,3-epoxy-2-methyl pentane: This method involves a catalytic rearrangement in the presence of fluoride salts and ether compounds.
Experimental Protocol: Synthesis via Rearrangement
The following is a representative, non-optimized protocol based on literature descriptions.
Objective: To synthesize perfluoro-2-pentanone via the rearrangement of perfluoro-2,3-epoxy-2-methyl pentane.
Materials:
-
Perfluoro-2,3-epoxy-2-methyl pentane
-
Potassium fluoride (or other fluoride salts like cesium fluoride or sodium fluoride)
-
Aprotic polar solvent (e.g., diglyme, sulfolane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
To a dry 500 mL three-neck flask equipped with a reflux condenser and a mechanical stirrer, add perfluoro-2,3-epoxy-2-methyl pentane (158 g), potassium fluoride (2.9 g), and diglyme (100 mL).
-
Begin stirring the mixture.
-
Gently heat the reaction mixture to 30 °C using a heating mantle.
-
Maintain the reaction at this temperature for 3 hours, monitoring the progress by gas chromatography.
-
Upon completion, the reaction mixture can be worked up to isolate the perfluoro-2-pentanone product.
Diagram of the Synthetic Workflow
Caption: A simplified workflow for the synthesis of perfluoro-2-pentanone.
Applications in Science and Industry
The unique combination of properties of perfluoro-2-pentanone has led to its use in several high-technology applications.
-
Fire Suppression: Marketed under trade names such as Novec™ 1230, it is a highly effective fire suppression agent.[1] Its mechanism of action is primarily through heat absorption, and it is considered an environmentally friendly alternative to halons due to its zero ozone depletion potential and very low global warming potential.[9]
-
Electronics Cooling: Its dielectric properties and thermal stability make it an excellent heat transfer fluid for cooling electronics, particularly in data centers and high-performance computing. It can be used in both single-phase and two-phase immersion cooling systems.
-
Solvent and Cleaning Agent: Its ability to dissolve a range of materials, coupled with its low surface tension and non-flammability, makes it a suitable solvent and cleaning agent for precision equipment and in industrial processes.
Safety, Handling, and Environmental Fate
Safety and Handling
Perfluoro-2-pentanone is considered to have a good safety profile for its intended applications. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Environmental Fate
The atmospheric lifetime of perfluoro-2-pentanone is relatively short, estimated to be on the order of a few days. Its primary degradation pathway in the atmosphere is photolysis.[7] While it has a low global warming potential, it is important to note that it is a per- and polyfluoroalkyl substance (PFAS), a class of compounds that are under scrutiny for their persistence in the environment.
Conclusion
Perfluoro-2-pentanone is a remarkable fluorinated ketone with a unique set of properties that make it invaluable in a range of scientific and industrial applications. Its high thermal stability, dielectric strength, and effectiveness as a fire suppression agent are directly attributable to its perfluorinated structure. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its safe and effective use in research and development.
References
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Wikipedia. Perfluoro(2-methyl-3-pentanone). [Link]
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Chemwells. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product. [Link]
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Laboratorium Discounter. Perfluoro (2-methyl-3-pentanone) 99,95+% extra pure. [Link]
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ACS Publications. Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration. [Link]
-
PubChem. 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. [Link]
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TPD-5112. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement. [Link]
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Pharmaffiliates. Perfluoro(2-methyl-3-pentanone). [Link]
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Yuji. Perfluoro(2-methyl-3-pentanone). [Link]
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ResearchGate. Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. [Link]
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